molecular formula C21H35NO5 B1243042 PGE2 Methyl oxime CAS No. 86659-90-7

PGE2 Methyl oxime

カタログ番号: B1243042
CAS番号: 86659-90-7
分子量: 381.5 g/mol
InChIキー: JEAYVFUSHHYSBC-OBMIRUGBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PGE2 Methyl oxime, also known as this compound, is a useful research compound. Its molecular formula is C21H35NO5 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biomarker for Cancer Risk Assessment

PGE2 methyl oxime has been investigated as a biomarker for various cancers, particularly due to its association with the cyclooxygenase-2 (COX-2) pathway. Elevated levels of urinary PGE2 metabolites, such as PGE-M, have been linked to increased cancer risk.

  • Pancreatic Cancer : A study involving 722 subjects demonstrated that higher urinary levels of PGE-M were associated with an increased risk of pancreatic cancer. The odds ratios for developing pancreatic cancer were significantly elevated in individuals with higher PGE-M levels compared to those with the lowest levels, suggesting its potential as a predictive biomarker for this malignancy .
  • Head and Neck Squamous Cell Carcinoma : Research indicated that smokers and patients with head and neck squamous cell carcinoma exhibited increased levels of urinary PGE-M. The study aimed to establish PGE-M as a non-invasive biomarker reflecting systemic PGE2 production, which is crucial for understanding tobacco-related malignancies .

Role in Tumorigenesis and Metastasis

PGE2 is known to promote tumorigenesis through various mechanisms, including modulation of inflammation, cell proliferation, and angiogenesis. The methyl oxime derivative plays a role in studying these processes:

  • Epithelial-to-Mesenchymal Transition : Research has shown that PGE2 facilitates the transition from epithelial to mesenchymal phenotypes in tumor cells, which is critical for metastasis. The inhibition of PGE2 synthesis has been linked to reduced tumor growth and metastasis in experimental models .
  • Tumor Microenvironment Modulation : Studies have highlighted how PGE2 influences the tumor microenvironment by promoting angiogenesis and suppressing immune responses, thus aiding in cancer progression .

Analytical Techniques for Measurement

The measurement of this compound is essential for understanding its biological roles and implications in health and disease. Advanced analytical techniques have been developed:

  • Radioimmunoassay : A sensitive radioimmunoassay utilizing methyl oxime derivatization has been established for measuring PGE2 levels. This method enhances assay reliability by preventing degradation of PGE2 prior to measurement .
  • Liquid Chromatography-Tandem Mass Spectrometry : This technique has been employed to quantify urinary PGE-M levels accurately. The conversion of endogenous PGE-M to its methyl oxime derivative allows for precise measurement using mass spectrometry .

Pharmacological Implications

This compound also has pharmacological relevance, particularly concerning anti-inflammatory therapies:

  • Aspirin and Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : Research indicates that low-dose aspirin can inhibit the biosynthesis of PGE2, which may reduce tumor cell proliferation and improve outcomes in cancer patients . Understanding the role of this compound in these contexts can inform therapeutic strategies.

Case Studies Overview

Study FocusPopulationKey FindingsImplications
Pancreatic Cancer Risk722 subjectsHigher urinary PGE-M linked to increased cancer risk (ORs up to 1.94)Potential biomarker for early detection
Head and Neck Cancer58 cases vs 29 controlsIncreased urinary PGE-M in smokers and cancer patientsNon-invasive biomarker development
Tumor MetastasisVarious cancer modelsPGE2 promotes epithelial-to-mesenchymal transitionInsights into metastasis mechanisms

特性

CAS番号

86659-90-7

分子式

C21H35NO5

分子量

381.5 g/mol

IUPAC名

(Z)-7-[(1R,2R,3R,5E)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-methoxyiminocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C21H35NO5/c1-3-4-7-10-16(23)13-14-18-17(19(22-27-2)15-20(18)24)11-8-5-6-9-12-21(25)26/h5,8,13-14,16-18,20,23-24H,3-4,6-7,9-12,15H2,1-2H3,(H,25,26)/b8-5-,14-13+,22-19+/t16-,17+,18+,20+/m0/s1

InChIキー

JEAYVFUSHHYSBC-OBMIRUGBSA-N

SMILES

CCCCCC(C=CC1C(CC(=NOC)C1CC=CCCCC(=O)O)O)O

異性体SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C/C(=N\OC)/[C@@H]1C/C=C\CCCC(=O)O)O)O

正規SMILES

CCCCCC(C=CC1C(CC(=NOC)C1CC=CCCCC(=O)O)O)O

同義語

PGE2 methyl oxime
prostaglandin E2 methyl oxime

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。